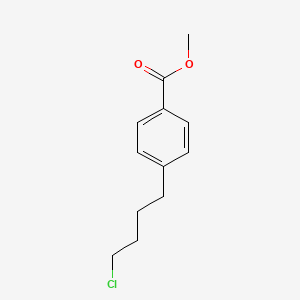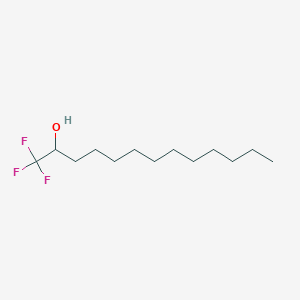
1,1,1-Trifluoro-2-tridecanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluorotridecan-2-ol is an organic compound with the molecular formula C13H25F3O. It is a colorless to yellow liquid that is used in various chemical applications. The presence of three fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorotridecan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of 1,1,1-trifluorotridecan-2-ol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product with high purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,1,1-Trifluorotridecan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1,1,1-trifluorotridecan-2-one.
Reduction: The compound can be reduced to form 1,1,1-trifluorotridecane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: 1,1,1-Trifluorotridecan-2-one
Reduction: 1,1,1-Trifluorotridecane
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1,1,1-Trifluorotridecan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of 1,1,1-trifluorotridecan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
相似化合物的比较
Similar Compounds
1,1,1-Trifluorotridecan-2-one: The oxidized form of 1,1,1-trifluorotridecan-2-ol.
1,1,1-Trifluorotridecane: The reduced form of 1,1,1-trifluorotridecan-2-ol.
1,1,1-Trifluorodecan-2-ol: A shorter-chain analog with similar chemical properties.
Uniqueness
1,1,1-Trifluorotridecan-2-ol is unique due to its specific chain length and the presence of three fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H25F3O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC 名称 |
1,1,1-trifluorotridecan-2-ol |
InChI |
InChI=1S/C13H25F3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)13(14,15)16/h12,17H,2-11H2,1H3 |
InChI 键 |
IOSSFFLUYOSZSC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


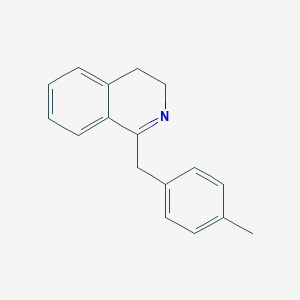
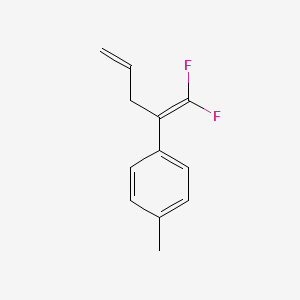
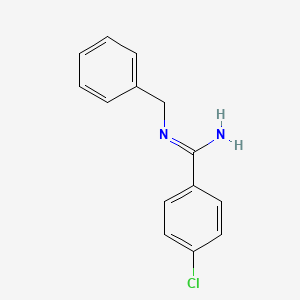
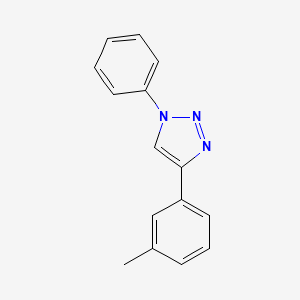
![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)
![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)
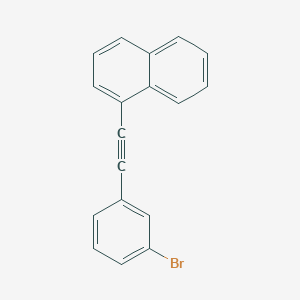

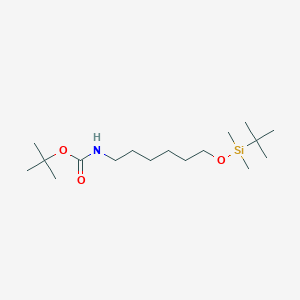
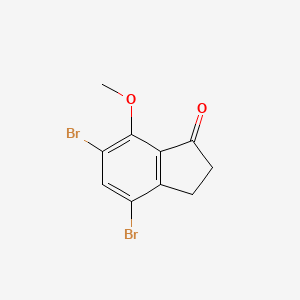
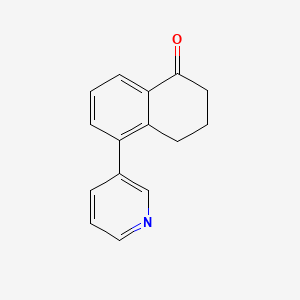
![1,5-Diethenylbicyclo[3.1.0]hexane](/img/structure/B14130550.png)
